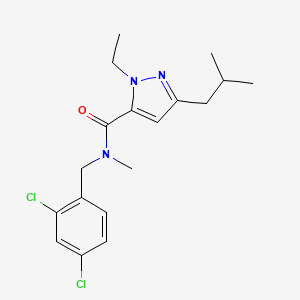

![molecular formula C13H10N4O2 B5578264 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol, commonly known as PDB, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. PDB is a benzoxadiazole derivative, which is a class of compounds that exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Applications De Recherche Scientifique

Antiviral and Anticancer Applications

- Antirhinovirus Agents : Compounds structurally related to this chemical, specifically 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, have been designed and tested as antirhinovirus agents. The synthesis process involved a new Horner−Emmons reagent for incorporating methyl vinylcarboxamide (Hamdouchi et al., 1999).

- Anticancer Compounds : A series of anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, showed significant antitumor activity against various cancer cell lines, demonstrating their potential as therapeutic agents (El-All et al., 2015).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Agents : New fluorophores in the 3H-imidazo[4,5-e][2,1]benzoxazoles series showed promising antimicrobial activities against Gram-positive and Gram-negative bacterial species (Rezazadeh et al., 2015).

- Antioxidant Activity : Compounds like 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles displayed significant antioxidant activities, highlighting their potential in medicinal chemistry (Bassyouni et al., 2012).

Enzyme Inhibition and Biological Screening

- Alpha-Glucosidase Inhibitors : Benzimidazole derivatives have been identified as potent inhibitors of alpha-glucosidase, an enzyme target in diabetes treatment, demonstrating their therapeutic potential (Özil et al., 2016).

- Anti-Inflammatory and Antioxidant Derivatives : Novel 3,4,5-Trisubstituted-1,2,4-Triazole Derivatives bearing a Benzimidazole Moiety showed potential anti-inflammatory and antioxidant activities, supported by molecular docking studies (Katikireddy et al., 2021).

Anticonvulsant and Anticancer Screening

- Anticonvulsant Properties : Benzimidazole derivatives synthesized from o-phenylenediamine and phenoxyacetic acid exhibited notable anticonvulsant effects, underscoring their potential in treating epilepsy (Shaharyar et al., 2016).

- Synthesis and Characterization for Cancer Treatment : Derivatives of 1H-benzimidazole have been explored for their anticancer properties, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Conducting Polymer Properties

- Electrochromic Properties : Studies on benzimidazole derivatives like 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole (BImBEd) have revealed insights into the influence of hydrogen bonding on the electrochromic properties of conducting polymers (Akpinar et al., 2012).

Monoamine Oxidase Inhibitors

- MAO B Inhibitors : Compounds like 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-ones have been identified as reversible, potent, and selective MAO B inhibitors, with potential applications in neurodegenerative disorders (Mazouz et al., 1993).

Carbonic Anhydrase Inhibitors and Anticancer Activity

- CA IX Inhibitors : A series of 4-benzylidene-2-phenyl-5(4H)-imidazolone-based benzenesulfonamides were synthesized as inhibitors of carbonic anhydrase IX, demonstrating anticancer activity (Eldehna et al., 2019).

Propriétés

IUPAC Name |

6-hydroxy-7-phenyl-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-17-10-7-6-9-11(16-19-15-9)12(10)14-13(17)8-4-2-1-3-5-8/h1-5,18H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKXESOLHHQXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NON=C2C3=C1N(C(=N3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

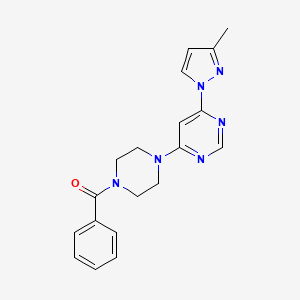

![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

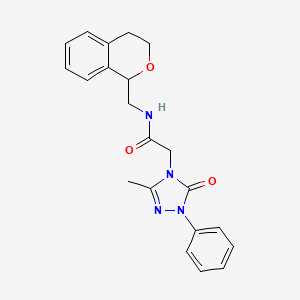

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)

![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)

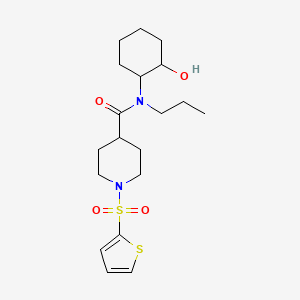

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)